molecular formula C11H17NO2 B494709 (2-Ethoxy-3-methoxy-benzyl)-methyl-amine CAS No. 709649-59-2

(2-Ethoxy-3-methoxy-benzyl)-methyl-amine

Cat. No. B494709
CAS RN: 709649-59-2
M. Wt: 195.26g/mol
InChI Key: SXIYABYASXZLFY-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methoxy-benzyl)-methyl-amine (EMBM) is an organic compound used in various scientific experiments, research studies, and clinical trials. It is a colorless liquid with a boiling point of 99.6°C and a density of 1.039 g/mL. EMBM is a versatile compound with a wide range of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Synthesis and Pharmacological Activities

(2-Ethoxy-3-methoxy-benzyl)-methyl-amine and its derivatives have been investigated in various scientific studies for their synthesis methods and potential pharmacological activities:

  • Anticoccidial and Antimicrobial Activity: A study by Georgiadis (1976) explored the Michael type addition of an amine to create compounds with significant anticoccidial and antimicrobial activity.
  • Synthetic Studies for Agelasine Analogs: Research by Roggen and Gundersen (2008) focused on synthetic studies of N-Methoxy-9-methyl-9H-purin-6-amines, highlighting the versatility of these compounds in chemical synthesis.
  • Analgesic Activity: A paper by Rádl et al. (2000) described the synthesis of 1-Benzofurans and 1-Benzothiophenes derivatives showing considerable analgesic activity.
  • Hydrogenation of Imines: Åberg, Samec, and Bäckvall (2006) investigated the hydrogenation of imines, including [1-(4-methoxy-phenyl)-ethylidene]-methyl-amine, providing insights into the ionic mechanism of these reactions.
  • Synthesis of Ureido Sugars: A study by Piekarska-Bartoszewicz and Tcmeriusz (1993) demonstrated the synthesis of new ureido sugars, showing the applicability of amines in carbohydrate chemistry.

Synthesis and Chemical Properties

Several studies have also explored the synthesis and chemical properties of compounds related to this compound:

  • Synthesis of Acyl Thiourea Derivatives: Haribabu et al. (2015) synthesized biologically active acyl thiourea compounds using primary amines, including benzyl amine.
  • Solid Phase Organic Synthesis: Swayze (1997) explored secondary amide-based linkers for solid phase organic synthesis, emphasizing the utility of benzaldehyde derivatives and their reactions with primary amines.
  • Reactions with Nucleophiles: Tsumori, Minato, and Kobayashi (1973) studied the reactions of methoxysulfonium ion with various nucleophiles, including benzylethylphenylamine.

Miscellaneous Applications

Other studies have demonstrated the diverse applications of related compounds in various fields:

Safety and Hazards

“(2-Ethoxy-3-methoxy-benzyl)-methyl-amine” is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statements H315 - H319, indicating that it can cause skin and eye irritation . The precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

1-(2-ethoxy-3-methoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-4-14-11-9(8-12-2)6-5-7-10(11)13-3/h5-7,12H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIYABYASXZLFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

709649-59-2
Record name (2-Ethoxy-3-methoxybenzyl)methylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709649-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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